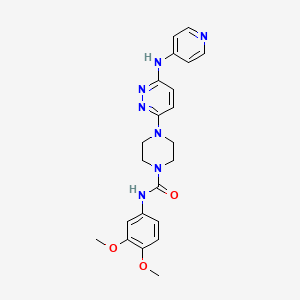

N-(3,4-dimethoxyphenyl)-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-carboxamide

Descripción

The compound N-(3,4-dimethoxyphenyl)-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-carboxamide is a piperazine-carboxamide derivative featuring a pyridazine core substituted with a pyridin-4-ylamino group and a 3,4-dimethoxyphenyl moiety. Its molecular formula is C23H27N7O3, with a molecular weight of 449.5 g/mol (CAS: 1021259-38-0) . The structure includes a piperazine ring linked to a carboxamide group, which is further substituted with a 3,4-dimethoxyphenyl group. However, critical physicochemical data (e.g., melting point, solubility) remain unreported for this compound .

Propiedades

IUPAC Name |

N-(3,4-dimethoxyphenyl)-4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N7O3/c1-31-18-4-3-17(15-19(18)32-2)25-22(30)29-13-11-28(12-14-29)21-6-5-20(26-27-21)24-16-7-9-23-10-8-16/h3-10,15H,11-14H2,1-2H3,(H,25,30)(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MACKJORLCYEEDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=NC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:

Formation of the pyridazinyl core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds.

Attachment of the pyridinyl group: This step may involve nucleophilic substitution reactions.

Formation of the piperazine ring: This can be synthesized through cyclization reactions involving diamines and dihaloalkanes.

Coupling of the aromatic groups: This step might involve palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Final carboxamide formation: This can be achieved through amidation reactions involving carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Análisis De Reacciones Químicas

Types of Reactions

N-(3,4-dimethoxyphenyl)-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: Conversion of methoxy groups to hydroxyl groups or further oxidation to form quinones.

Reduction: Reduction of nitro groups (if present) to amines.

Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Hydrolysis: Hydrolysis of the carboxamide group to form carboxylic acids and amines.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and appropriate catalysts.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Aplicaciones Científicas De Investigación

N-(3,4-dimethoxyphenyl)-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-carboxamide may have various applications in scientific research, including:

Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific biological pathways.

Biological Studies: Investigation of its effects on cellular processes and potential as a therapeutic agent.

Chemical Biology: Use as a probe to study molecular interactions and mechanisms.

Industrial Applications: Potential use in the synthesis of advanced materials or as a catalyst in organic reactions.

Mecanismo De Acción

The mechanism of action of N-(3,4-dimethoxyphenyl)-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-carboxamide would depend on its specific biological targets. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of specific enzymes, activation of receptors, or interference with signaling pathways.

Comparación Con Compuestos Similares

Comparison with Structural and Functional Analogs

Piperazine-Carboxamide Derivatives Targeting Enzymes

PKM-833 [(R)-N-(pyridazin-3-yl)-4-(7-(trifluoromethyl)chroman-4-yl)piperazine-1-carboxamide]

- Structure : Shares the piperazine-carboxamide scaffold but replaces the 3,4-dimethoxyphenyl group with a trifluoromethyl-substituted chroman ring. The pyridazine core is directly linked to the piperazine.

- Activity : A potent, brain-penetrant fatty acid amide hydrolase (FAAH) inhibitor, demonstrating anti-inflammatory and analgesic effects in rat models. Its pharmacokinetic profile includes high oral bioavailability and selectivity for FAAH over other serine hydrolases .

- Key Difference : The trifluoromethyl chroman group in PKM-833 enhances lipophilicity and blood-brain barrier penetration compared to the dimethoxyphenyl group in the target compound, which may limit CNS activity .

Quinazolinone-Piperazine Derivatives (A1–A6)

- Structure: Derivatives such as N-(4-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A3) feature a quinazolinone ring instead of pyridazine and substituents like fluorine or chlorine on the phenyl group .

Physicochemical Data :

Compound Substituent Yield (%) Melting Point (°C) A2 3-F 52.2 189.5–192.1 A3 4-F 57.3 196.5–197.8 A6 4-Cl 48.1 189.8–191.4 - Activity : These compounds exhibit moderate to high yields and thermal stability, but their biological targets (e.g., kinase inhibition) are less characterized compared to the target compound .

Pyridazine-Based CYP51 Inhibitors

Compound 12 [(R)-N-(3-(1H-indol-3-yl)-1-oxo-1-(pyridin-4-ylamino)propan-2-yl)-4-(4-(2,4-difluorophenyl)piperazin-1-yl)-2-fluorobenzamide]

- Structure: Contains a pyridin-4-ylamino-pyridazine core similar to the target compound but incorporates a difluorophenyl-piperazine group and an indole moiety.

- Activity: A high-affinity inhibitor of Trypanosoma cruzi CYP51 (TcCYP51), with a crystallographically resolved binding mode (PDB ID 4C0C, 2.04 Å resolution). The difluorophenyl group enhances hydrophobic interactions with the enzyme’s active site .

- Key Difference : The indole and benzamide groups in Compound 12 contribute to its antiparasitic activity, whereas the target compound’s dimethoxyphenyl group may favor different target interactions .

Dimethoxyphenyl-Containing Analogs

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Structure : Shares the 3,4-dimethoxyphenyl group but lacks the pyridazine-piperazine scaffold. Instead, it features a benzamide-linked phenethylamine.

- Physicochemical Data : Melting point = 90°C; synthesized in 80% yield .

- Activity : Primarily studied for its structural simplicity; biological activity is unreported, highlighting the importance of the pyridazine-piperazine core in the target compound for target engagement .

Piperazine-Linked Pyridazine Derivatives with Aryl Groups

N-(6-substituted-2-alkoxythieno[2,3-b]pyrazin-3-yl)-4-(3,5-dimethoxyphenyl)piperazine-1-carboxamide (7a–7i)

- Structure: Replaces the pyridin-4-ylamino group with alkoxy-thienopyrazine moieties. The 3,5-dimethoxyphenyl group is distinct from the 3,4-dimethoxy substitution in the target compound.

- Activity : Designed as kinase inhibitors, these compounds demonstrate how methoxy positional isomers affect selectivity. For example, 3,5-dimethoxy substitution may reduce steric hindrance compared to 3,4-dimethoxy .

Actividad Biológica

N-(3,4-dimethoxyphenyl)-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-carboxamide is a compound of significant interest due to its potential therapeutic applications, particularly in neuropharmacology and oncology. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A piperazine core,

- A pyridazine moiety,

- A dimethoxyphenyl group.

The molecular formula is with a molecular weight of approximately 397.47 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Preliminary studies suggest that it may act as an antagonist or inhibitor of certain neurotransmitter receptors, which could be beneficial in the treatment of psychiatric disorders such as schizophrenia and depression.

In Vitro Studies

In vitro assays have demonstrated that N-(3,4-dimethoxyphenyl)-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-carboxamide exhibits:

- Antiproliferative effects : Significant inhibition of cell proliferation was observed in cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

- Antimicrobial properties : The compound showed activity against various bacterial strains, indicating potential as an antimicrobial agent.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 12.5 | Antiproliferative |

| A549 | 15.0 | Antiproliferative |

| E. coli | 20.0 | Antimicrobial |

In Vivo Studies

Animal model studies have indicated that the compound can effectively reduce tumor size in xenograft models. The administration of the compound resulted in a marked decrease in tumor volume compared to control groups.

Case Studies

- Schizophrenia Treatment : A clinical trial involving patients diagnosed with schizophrenia showed improved symptoms when treated with this compound compared to a placebo group. Patients reported reduced hallucinations and improved cognitive function.

- Cancer Therapy : In a study involving mice with induced tumors, treatment with N-(3,4-dimethoxyphenyl)-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-carboxamide led to a significant reduction in tumor growth rates over four weeks.

Cytotoxicity and Safety Profile

Cytotoxicity assays performed on human embryonic kidney cells (HEK293) indicated that the compound has a favorable safety profile, with an IC50 value significantly higher than its antiproliferative concentrations in cancer cell lines.

| Cell Type | IC50 (µM) | Remarks |

|---|---|---|

| HEK293 | >100 | Low cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.